Benzyl Bromide-13C6 (CAS 286013-10-3) is a highly reactive, isotopically enriched alkylating agent utilized primarily in the synthesis of stable isotope-labeled internal standards and NMR probes [1]. By incorporating six Carbon-13 atoms uniformly across the aromatic ring, this precursor delivers a precise +6 Da mass shift to target molecules without altering their physicochemical properties . For procurement professionals and synthetic chemists, its core value lies in combining the exceptional leaving-group kinetics of a benzylic bromide with the non-exchangeable, chromatographically transparent nature of a 13C-labeled carbon skeleton, making it a superior choice for high-fidelity analytical applications and complex structural characterizations .
Substituting Benzyl Bromide-13C6 with cheaper or more common alternatives compromises both synthetic efficiency and analytical accuracy [1]. Unlabeled benzyl bromide provides no mass shift, rendering it useless for isotope dilution mass spectrometry (IDMS). While deuterated analogs (e.g., Benzyl-d7 bromide) are frequently procured as cost-effective substitutes, they suffer from the 'deuterium isotope effect,' causing labeled standards to elute earlier than native analytes in reversed-phase LC-MS/MS, which disrupts matrix effect cancellation [2]. Furthermore, substituting the bromide leaving group with a chloride (e.g., Benzyl Chloride-13C6) drastically reduces nucleophilic substitution (SN2) rates, forcing chemists to use harsher reaction conditions that can degrade sensitive, high-value substrates during the synthesis of complex internal standards [3].
In quantitative LC-MS/MS, deuterated internal standards frequently exhibit a chromatographic retention time shift due to the slight polarity differences between C-H and C-D bonds. Derivatives synthesized using Benzyl Bromide-13C6 maintain a retention time shift (ΔRT) of essentially 0.0 minutes relative to the unlabeled analyte, whereas d7-benzyl derivatives typically show a measurable negative shift (e.g., -0.1 to -0.3 min) in reversed-phase chromatography [1]. This perfect co-elution guarantees that the labeled standard and native analyte experience identical ion suppression or enhancement in the MS source [2].
| Evidence Dimension | Chromatographic retention time shift (ΔRT) |
| Target Compound Data | 13C6-benzyl derivatives (ΔRT ≈ 0.0 min) |
| Comparator Or Baseline | d7-benzyl derivatives (ΔRT ≈ -0.1 to -0.3 min) |
| Quantified Difference | ~100% reduction in retention time deviation |
| Conditions | Reversed-phase LC-MS/MS of benzylated analytes |
Perfect co-elution is mandatory for accurate absolute quantification in complex biological matrices, justifying the higher procurement cost of 13C over deuterium.
When synthesizing complex labeled standards, the choice of benzylic halide is critical for yield and substrate preservation. Benzyl bromide exhibits significantly faster nucleophilic substitution (SN2) kinetics compared to benzyl chloride. Experimental kinetic evaluations demonstrate that benzylic bromides react approximately 200 to 2000 times faster than their corresponding chlorides under standard conditions (e.g., with amine or phenoxide nucleophiles) [1]. This allows Benzyl Bromide-13C6 to achieve high coupling yields at lower temperatures and shorter reaction times compared to 13C6-benzyl chloride [2].
| Evidence Dimension | Relative SN2 reaction rate |
| Target Compound Data | Benzyl Bromide-13C6 (Relative rate ~200x+) |
| Comparator Or Baseline | Benzyl Chloride-13C6 (Relative rate 1x) |
| Quantified Difference | ≥200-fold increase in reaction velocity |
| Conditions | Bimolecular nucleophilic substitution (SN2) in polar aprotic solvents |
Faster kinetics enable milder reaction conditions, preventing the thermal degradation of expensive or fragile substrates during the synthesis of custom internal standards.
Deuterated benzylic precursors, particularly those with deuterium on the alpha-carbon or activated ring positions, are susceptible to hydrogen/deuterium (H/D) exchange when exposed to extreme pH or specific catalytic conditions during downstream synthesis or sample preparation. Because Benzyl Bromide-13C6 incorporates the heavy isotopes directly into the aromatic carbon skeleton, the label is chemically locked . This results in 0% isotopic exchange under standard physiological or synthetic conditions, ensuring the +6 Da mass shift remains completely intact [1].
| Evidence Dimension | Label loss via solvent exchange |
| Target Compound Data | 13C6 ring label (0% exchange) |
| Comparator Or Baseline | Benzylic deuterium labels (Variable exchange >0% under harsh conditions) |
| Quantified Difference | Complete elimination of isotopic label loss |
| Conditions | Prolonged exposure to aqueous acidic/basic conditions or catalytic environments |
Guarantees the integrity of the internal standard's mass shift throughout multi-step syntheses and aggressive sample preparation workflows.
Benzyl Bromide-13C6 is the optimal reagent for derivatizing APIs, metabolites, or environmental contaminants to create internal standards. Because the 13C6 label induces a 0.0 minute retention time shift, it ensures perfect co-elution with the native analyte, allowing for flawless matrix effect cancellation in quantitative mass spectrometry [1].
When attaching a benzyl protecting group or mass label to fragile peptides or complex organic molecules, the highly reactive bromide leaving group of Benzyl Bromide-13C6 allows the SN2 coupling to proceed at lower temperatures and shorter durations than its chloride counterpart, maximizing yield and preventing substrate degradation [2].
For studies requiring unambiguous tracking of a benzyl moiety through complex metabolic pathways or multi-step reactions, the fully labeled 13C6 aromatic ring provides strong, distinct NMR signals. Unlike deuterated analogs, it avoids the complexities of C-D coupling and signal silencing, offering a clear analytical window [3].